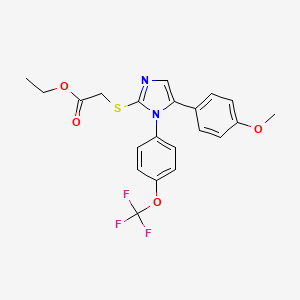

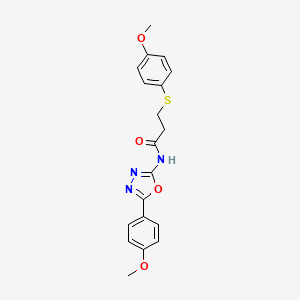

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

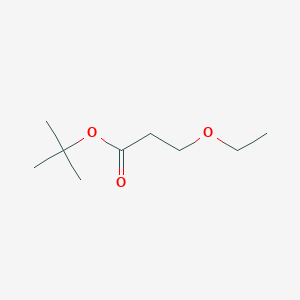

“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains methoxyphenyl groups and a propanamide group .

Applications De Recherche Scientifique

Lipoxygenase Inhibition

Research on heterocyclic compounds, including those related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide derivatives, has shown their potential as lipoxygenase inhibitors. These compounds, synthesized through a series of chemical transformations, have been evaluated for their biological activity, displaying moderately good activities relative to Baicalein, a reference standard. This finding highlights their relevance in studying inflammation and other lipoxygenase-related disorders (Aziz‐ur‐Rehman et al., 2016).

Antioxidant and Anticancer Activity

A series of derivatives related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have been synthesized and assessed for their antioxidant and anticancer activities. These compounds, featuring various functional groups, showed significant antioxidant activity, with some derivatives being more potent than ascorbic acid. Moreover, their anticancer activity was tested against human cancer cell lines, identifying some compounds with notable cytotoxic effects against specific cancer types (Tumosienė et al., 2020).

Pharmacological Potential

Investigations into 1,3,4-oxadiazole and pyrazole derivatives related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have demonstrated their computational and pharmacological potential. These studies encompassed docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), alongside evaluations of toxicity, tumor inhibition, and antioxidant capabilities. Such research underscores the multifaceted pharmacological applications of these compounds, including their potential in cancer therapy and inflammation treatment (Faheem, 2018).

Nematocidal Activity

Novel 1,3,4-oxadiazole derivatives, including structures akin to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, have been synthesized and evaluated for their nematocidal activity. This research identified compounds with significant activity against nematodes, suggesting their potential as leads for developing new nematicides. The study also highlighted how these compounds affect nematode behavior and physiology, indicating their possible agricultural applications (Liu et al., 2022).

Antibacterial and Antifungal Agents

Research into 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, has explored their potential as antibacterial and antifungal agents. The synthesized compounds showed significant activity, matching or exceeding that of standard antimicrobial agents in some cases. This research opens up new avenues for developing antimicrobial agents to combat resistant strains of bacteria and fungi (Helal et al., 2013).

Mécanisme D'action

Target of action

Compounds with a 1,3,4-oxadiazole moiety, like “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide”, have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific target would depend on the exact structure and functional groups of the compound.

Propriétés

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-14-5-3-13(4-6-14)18-21-22-19(26-18)20-17(23)11-12-27-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPNLQGPIVTEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

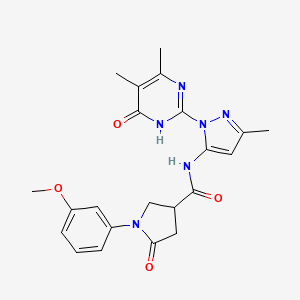

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)

![3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2718093.png)

![N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2718094.png)

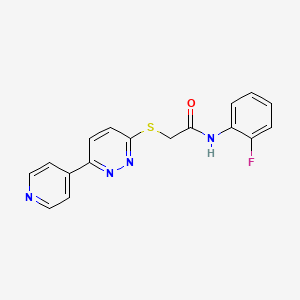

![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)

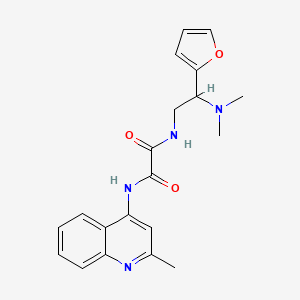

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)